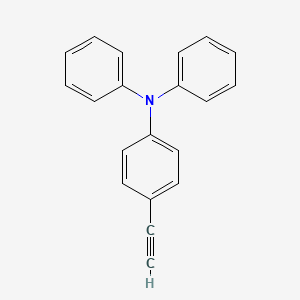
4-乙炔基-N,N-二苯基苯胺
描述
4-Ethynyl-N,N-diphenylaniline is an organic compound with the molecular formula C20H15N. It is a derivative of aniline, where the nitrogen atom is bonded to two phenyl groups and an ethynyl group is attached to the para position of the aniline ring.
科学研究应用
4-Ethynyl-N,N-diphenylaniline has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and optoelectronic devices due to its conjugated structure and electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its ability to transport charge and emit light.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.
Biological Research:
作用机制
Mode of Action
It’s known that the compound forms a three-dimensional structure via c—h…π interactions .
Pharmacokinetics
The compound has a molecular weight of 26934, which could influence its bioavailability .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-N,N-diphenylaniline typically involves a multi-step process. One common method starts with N,N-diphenyl-4-bromoaniline. This compound undergoes a Sonogashira coupling reaction with trimethylsilyl acetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) in a solvent such as tetrahydrofuran (THF) and triethylamine (Et3N). The reaction mixture is refluxed at 70°C for several hours to yield N,N-diphenyl-4-(trimethylsilyl)ethynylaniline. The trimethylsilyl protecting group is then removed by treatment with potassium carbonate (K2CO3) in methanol (CH3OH) under reflux conditions, resulting in the formation of 4-ethynyl-N,N-diphenylaniline .
Industrial Production Methods
While specific industrial production methods for 4-ethynyl-N,N-diphenylaniline are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Ethynyl-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives like ethyl-substituted anilines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl rings.
相似化合物的比较
Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar structure but with methyl groups instead of phenyl groups.
4-Ethynylaniline: Lacks the diphenyl substitution on the nitrogen atom.
4-ethynyltriphenylamine: Contains an additional phenyl group compared to 4-ethynyl-N,N-diphenylaniline.
Uniqueness
4-Ethynyl-N,N-diphenylaniline is unique due to its specific combination of an ethynyl group and diphenyl substitution on the aniline nitrogen. This structure provides a balance of electronic properties and steric effects, making it suitable for various advanced applications in materials science and organic electronics .
属性
IUPAC Name |
4-ethynyl-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYFCLVSLUZDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609087 | |
| Record name | 4-Ethynyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205877-26-5 | |
| Record name | 4-Ethynyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynyltriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Ethynyl-N,N-diphenylaniline's structure in material science?
A1: 4-Ethynyl-N,N-diphenylaniline functions as a key building block in constructing donor-acceptor systems within nanomaterials. Its structure, featuring an electron-rich triphenylamine group (donor) and an ethynyl group (linker), makes it ideal for linking with electron-accepting units. This donor-acceptor design is crucial for applications like light harvesting and energy transfer in optoelectronic devices. []
Q2: How does 4-Ethynyl-N,N-diphenylaniline contribute to the development of photoactive nanoparticles?
A2: Research shows that incorporating 4-Ethynyl-N,N-diphenylaniline into ruthenium nanoparticles, alongside 9-vinylanthracene, creates a unique intraparticle donor-acceptor dyad. [] This combination facilitates efficient electron transfer processes within the nanoparticle upon light excitation. This controlled energy transfer within a single nanoparticle holds immense potential for applications in photocatalysis and solar energy conversion. []
Q3: Has 4-Ethynyl-N,N-diphenylaniline been used in the development of any specific therapeutic applications?
A3: Yes, 4-Ethynyl-N,N-diphenylaniline has been used to synthesize a small organic molecule (PTA) with a donor-acceptor-donor structure. This molecule self-assembles into nanoparticles (PTA-NPs) that exhibit both photothermal and photodynamic properties upon laser irradiation. [] This synergistic effect makes PTA-NPs promising candidates for cancer phototherapy.
Q4: What are the crystallographic characteristics of 4-Ethynyl-N,N-diphenylaniline?
A4: The crystal structure of 4-Ethynyl-N,N-diphenylaniline reveals two independent molecules within its asymmetric unit. [] The nitrogen atom in each molecule displays a nearly trigonal planar geometry. The crystal packing is stabilized by C—H⋯π interactions, leading to a three-dimensional network.
Q5: What research tools have been employed to study 4-Ethynyl-N,N-diphenylaniline?
A5: Researchers have utilized various techniques to investigate 4-Ethynyl-N,N-diphenylaniline, including X-ray crystallography to determine its structure, [] Nuclear Magnetic Resonance (NMR) spectroscopy to quantify ligand concentrations, and photoluminescence studies to understand its optical properties. [] Electrochemical techniques, such as cyclic voltammetry, have been used to investigate electron transfer processes in conjunction with 4-Ethynyl-N,N-diphenylaniline-modified nanoparticles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


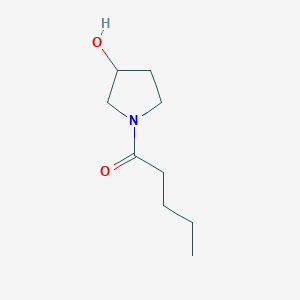


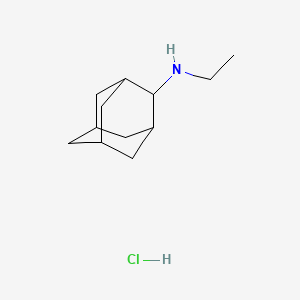
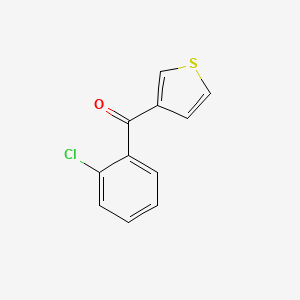



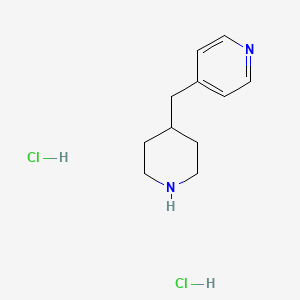
![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)
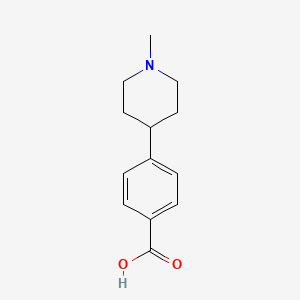

![4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine](/img/structure/B1369630.png)

